molecular formula C24H29N5O5S B12639734 5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B12639734
M. Wt: 499.6 g/mol
InChI Key: YFCKTKOMIGGGIC-SFHVURJKSA-N
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Description

The compound “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a synthetic organic molecule with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an imidazole ring, a dioxoloquinoline core, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dioxoloquinoline core, the introduction of the imidazole ring, and the attachment of the carboxamide group. Typical reaction conditions may include:

    Formation of the dioxoloquinoline core: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of the imidazole ring: This could be achieved through nucleophilic substitution reactions.

    Attachment of the carboxamide group: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing group may be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups may be reduced to alcohols.

    Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydroquinoline-7-carboxamide: Lacks the dioxolo group.

    5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the dioxolo group and the specific arrangement of functional groups make this compound unique. These structural features may confer specific properties, such as increased binding affinity to certain molecular targets or enhanced stability under physiological conditions.

Properties

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

IUPAC Name

5-ethyl-N-[(2S)-1-(3-imidazol-1-ylpropylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C24H29N5O5S/c1-3-29-13-17(22(30)16-11-20-21(12-19(16)29)34-15-33-20)23(31)27-18(5-10-35-2)24(32)26-6-4-8-28-9-7-25-14-28/h7,9,11-14,18H,3-6,8,10,15H2,1-2H3,(H,26,32)(H,27,31)/t18-/m0/s1

InChI Key

YFCKTKOMIGGGIC-SFHVURJKSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CCSC)C(=O)NCCCN4C=CN=C4

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CCSC)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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